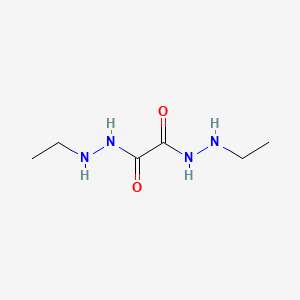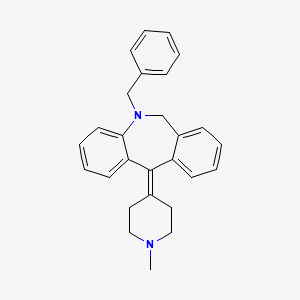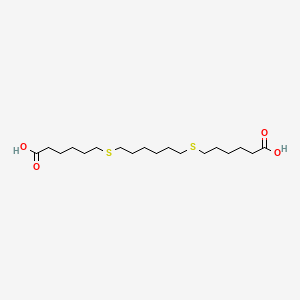
6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid is a chemical compound with the molecular formula C18H34O4S2 and a molecular weight of 378.59 g/mol . This compound is characterized by the presence of two thioether linkages and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid typically involves the reaction of hexanoic acid derivatives with thiol compounds. One common method includes the use of hexylthiol and carboxypentylthiol under controlled conditions to form the desired thioether linkages . The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the thioether bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Catalysts: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid)
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted thioethers
Applications De Recherche Scientifique
6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the thioether linkages can participate in redox reactions and nucleophilic substitutions . These interactions enable the compound to modulate various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid: A simpler carboxylic acid without thioether linkages.
Thiohexanoic acid: Contains a single thioether linkage.
Dicarboxylic acids: Compounds with two carboxylic acid groups but no thioether linkages.
Uniqueness
This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial purposes .
Propriétés
Numéro CAS |
94376-69-9 |
|---|---|
Formule moléculaire |
C18H34O4S2 |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
6-[6-(5-carboxypentylsulfanyl)hexylsulfanyl]hexanoic acid |
InChI |
InChI=1S/C18H34O4S2/c19-17(20)11-5-3-9-15-23-13-7-1-2-8-14-24-16-10-4-6-12-18(21)22/h1-16H2,(H,19,20)(H,21,22) |
Clé InChI |
WFNXCJRHXVUTII-UHFFFAOYSA-N |
SMILES canonique |
C(CCCSCCCCCC(=O)O)CCSCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


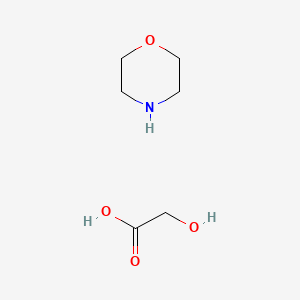
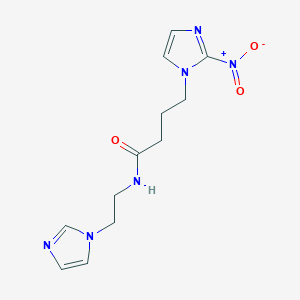
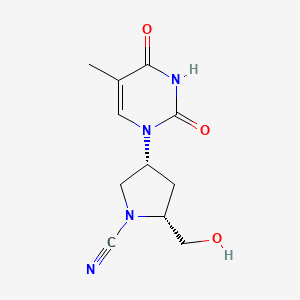
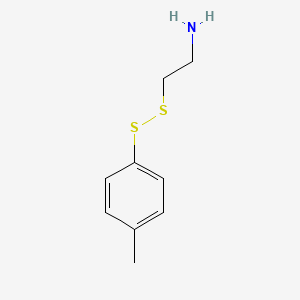
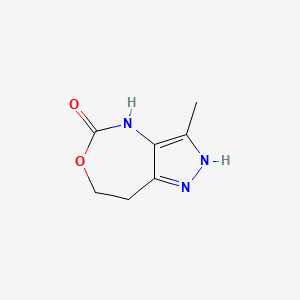
![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)


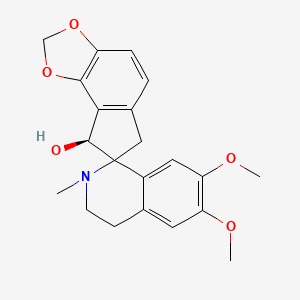
![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)

